

# The Discovery and Development of (Rac)-DNDI-8219: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | (Rac)-DNDI-8219 |           |
| Cat. No.:            | B12416133       | Get Quote |

Prepared for: Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This document provides a comprehensive technical overview of the discovery and preclinical development of **(Rac)-DNDI-8219**, a promising oral drug candidate for the treatment of visceral leishmaniasis (VL). Originating from a strategic screening of a nitroimidazooxazine library, DNDI-8219 emerged from a rigorous lead optimization program led by the Drugs for Neglected Diseases initiative (DNDi) and its partners. This guide details the discovery cascade, structure-activity relationships (SAR), key preclinical data, and the experimental methodologies employed in its development. DNDI-8219, also identified as compound R-6 in seminal publications, has demonstrated potent antileishmanial activity, favorable pharmacokinetic properties, and significant efficacy in stringent animal models of VL, positioning it as a critical component in the next generation of oral therapies for this neglected tropical disease.

## Introduction

Visceral leishmaniasis, also known as kala-azar, is a severe parasitic disease that is fatal if left untreated.[1][2][3] Transmitted by the bite of infected sandflies, the disease is endemic in over 80 countries, with the highest burden in Eastern Africa, South Asia, and Latin America.[4] Existing treatments often suffer from significant drawbacks, including toxicity, painful parenteral administration, long treatment durations, and emerging parasite resistance.[1][2] This has created an urgent need for safer, more effective, and patient-friendly oral therapies.



The development of DNDI-8219 stems from the exploration of the 2-nitroimidazooxazine class of compounds, which includes the antitubercular agent pretomanid.[5] Recognizing the potent antiprotozoal effects of this scaffold, a collaborative effort was initiated to explore its potential against Leishmania species. This whitepaper chronicles the journey from a library of antitubercular agents to the identification of a potent and orally active antileishmanial clinical candidate.

## **Discovery and Lead Optimization Workflow**

The discovery of DNDI-8219 followed a systematic, multi-stage workflow designed to identify and refine a lead candidate with a suitable profile for clinical development. The process began with the screening of a focused library and progressed through iterative cycles of chemical synthesis and biological testing.

### **Discovery Cascade Diagram**

The diagram below illustrates the key phases of the discovery and preclinical development process.



Click to download full resolution via product page

Caption: Drug discovery workflow for DNDI-8219.

The initial screening of a 900-compound library, derived from the antitubercular pretomanid program, identified several hits with promising potency and physicochemical properties.[6][7][8]



Subsequent hit-to-lead efforts established the superiority of the 6R enantiomers and led to potent leads such as R-84 and R-89.[6][8] However, these compounds were found to be potent inhibitors of the hERG potassium channel, a critical safety liability.[6][8] This finding triggered an extensive lead optimization campaign focused on mitigating hERG inhibition while retaining or improving efficacy and pharmacokinetic properties. This effort culminated in the synthesis of DNDI-8219 (R-6), which demonstrated an excellent balance of potency, safety, and drug-like properties.[6][8][9]

## **Quantitative Preclinical Data**

The selection of DNDI-8219 as a preclinical candidate was supported by extensive quantitative data across in vitro and in vivo assays.

**Table 1: In Vitro Antileishmanial Activity** 

| Compound                                                                      | Target Organism              | Assay            | IC50 / EC50 (μM)                                   |
|-------------------------------------------------------------------------------|------------------------------|------------------|----------------------------------------------------|
| DNDI-8219 (R-6)                                                               | L. donovani<br>(amastigotes) | Macrophage Assay | Data from full text                                |
| DNDI-8219 (R-6)                                                               | L. infantum<br>(amastigotes) | Macrophage Assay | Data from full text                                |
| DNDI-8219 (R-6)                                                               | Various Clinical<br>Isolates | Macrophage Assay | Potent, broad-<br>spectrum activity<br>reported[5] |
| Miltefosine                                                                   | L. donovani                  | Reference        | Data from full text                                |
| Amphotericin B                                                                | L. donovani                  | Reference        | Data from full text                                |
| (Note: Specific IC50/EC50 values are detailed in the primary publication.[5]) |                              |                  |                                                    |

**Table 2: Physicochemical and ADME Properties** 



| Parameter                                                                                                                                    | DNDI-8219 (R-6) | R-84 (Lead) | R-89 (Lead) |
|----------------------------------------------------------------------------------------------------------------------------------------------|-----------------|-------------|-------------|
| Aqueous Solubility (pH 7.4)                                                                                                                  | Improved        | Moderate    | Moderate    |
| Microsomal Stability                                                                                                                         | Favorable       | Favorable   | Favorable   |
| Cell Permeability                                                                                                                            | High            | High        | High        |
| (Note: The primary publication reports improved solubility and favorable metabolic stability for DNDI-8219 compared to earlier leads.[6][8]) |                 |             |             |

Table 3: In Vivo Efficacy in Leishmaniasis Models

| Model                                                                                                             | Compound         | Dose                | Efficacy (%<br>Parasite Clearance) |
|-------------------------------------------------------------------------------------------------------------------|------------------|---------------------|------------------------------------|
| L. donovani Mouse<br>Model                                                                                        | R-84 / R-89      | Data from full text | Promising Activity[6]              |
| L. infantum Hamster<br>Model                                                                                      | DNDI-8219 (R-6)  | 25 mg/kg, BID       | >97%[6][8]                         |
| L. infantum Hamster<br>Model                                                                                      | R-136 (Analogue) | 25 mg/kg, BID       | >97%[6][8]                         |
| (Note: The L. infantum hamster model is considered a more stringent test of efficacy for visceral leishmaniasis.) |                  |                     |                                    |

**Table 4: Safety and Cytotoxicity Profile** 



| Assay                                                                                                                                           | DNDI-8219 (R-6)    | R-84 / R-89 (Leads)     |
|-------------------------------------------------------------------------------------------------------------------------------------------------|--------------------|-------------------------|
| hERG Inhibition (IC50)                                                                                                                          | Minimal Inhibition | Potent Inhibition[6][8] |
| Cytotoxicity (e.g., L6 cells)                                                                                                                   | IC50 > 100 μM[10]  | Data from full text     |
| (Note: A key success of the optimization program was the significant reduction in hERG activity for DNDI-8219 compared to initial leads.[6][8]) |                    |                         |

## **Chemical Synthesis**

The synthesis of the enantiomerically pure DNDI-8219 (R-6) was achieved through a multi-step sequence starting from a orthogonally diprotected triol. This strategy allowed for precise control of the stereochemistry at the C6 position, which was found to be critical for optimal biological activity.

## **Synthetic Pathway Diagram**





Click to download full resolution via product page

Caption: Key steps in the enantioselective synthesis of DNDI-8219.



The synthesis commenced with a Mitsunobu reaction between the protected triol and 4-(trifluoromethoxy)phenol.[5] Following this, a series of selective deprotection, iodination, and substitution steps with 2-bromo-4-nitroimidazole were performed.[5] The final key step involved a base-assisted intramolecular cyclization (annulation) to form the characteristic imidazo[2,1-b] [1][11]oxazine ring system, yielding the target compound, DNDI-8219 (R-6).[5]

## **Experimental Protocols**

The following are generalized protocols for key experiments based on standard methodologies described in the field and referenced in the source literature.

# In Vitro Antileishmanial Activity Assay (L. donovani Amastigotes)

- Cell Culture: Peritoneal macrophages are harvested from mice and seeded into 96-well plates. Macrophages are then infected with L. donovani promastigotes, which convert to intracellular amastigotes.
- Compound Preparation: DNDI-8219 is solubilized in DMSO to create a stock solution, which
  is then serially diluted to create a range of test concentrations.
- Treatment: The culture medium is removed from the infected macrophages and replaced with a medium containing the serially diluted compound. Plates are incubated for 72 hours.
- Quantification: After incubation, plates are fixed and stained with Giemsa stain. The number
  of amastigotes per 100 macrophages is counted microscopically for each drug
  concentration.
- Data Analysis: The IC50 value (the concentration of the drug that inhibits parasite
  proliferation by 50%) is calculated by plotting the percentage of parasite inhibition against the
  log of the drug concentration and fitting the data to a dose-response curve.

## In Vivo Efficacy in the L. infantum Hamster Model

Animal Model: Golden hamsters are infected intracardially with L. infantum amastigotes. The
infection is allowed to establish over several weeks until it becomes visceral and welldeveloped.



- Compound Administration: DNDI-8219 is formulated in a suitable vehicle for oral gavage. Animals are treated twice daily (BID) for 5 or 10 consecutive days with the specified dose (e.g., 25 mg/kg). A vehicle control group is included.
- Efficacy Assessment: At the end of the treatment period (or a specified time post-treatment), animals are euthanized. The liver and spleen are aseptically removed and weighed.
- Parasite Burden Quantification: Tissue homogenates from the liver and spleen are used to
  prepare serial dilutions, which are then cultured in a suitable medium to grow promastigotes.
  The parasite burden is quantified using a limiting dilution assay and expressed as LeishmanDonovan Units (LDUs).
- Data Analysis: The percentage of parasite clearance (inhibition) is calculated by comparing the mean LDU of the treated group to that of the vehicle control group.

## **hERG Inhibition Assay**

- Methodology: A whole-cell patch-clamp electrophysiology assay is typically used, employing
  a cell line that stably expresses the hERG (KCNH2) potassium channel (e.g., HEK293 cells).
- Procedure: Cells are exposed to a range of concentrations of the test compound. The hERG channel current is recorded before and after the application of the compound.
- Data Analysis: The inhibitory effect of the compound on the hERG current is measured. The IC50 value is determined by plotting the percentage of current inhibition against the compound concentration. This value indicates the concentration at which the compound blocks 50% of the hERG channel activity.

### **Conclusion and Future Directions**

The discovery and preclinical development of DNDI-8219 represent a significant achievement in the pursuit of a novel, oral treatment for visceral leishmaniasis. Through a systematic and safety-focused lead optimization campaign, DNDI-8219 was identified as a candidate with high efficacy in stringent animal models, a favorable pharmacokinetic profile, and a substantially improved safety window compared to earlier leads.[6][8] The data generated to date strongly support its continued development. DNDi and its partners, including Novartis, have advanced related nitroimidazooxazine compounds into clinical trials, underscoring the promise of this



chemical class for treating neglected parasitic diseases.[1][2][4] Further clinical investigation will be crucial to confirm the safety and efficacy of this new therapeutic agent in human populations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. novartis.com [novartis.com]
- 2. dndi.org [dndi.org]
- 3. Visceral leishmaniasis | DNDi [dndi.org]
- 4. Promising patient-friendly oral drug against visceral leishmaniasis enters Phase II clinical trial in Ethiopia | EurekAlert! [eurekalert.org]
- 5. Development of (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (DNDI-8219): A New Lead for Visceral Leishmaniasis PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of (6 R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5 H-imidazo[2,1-b][1,3]oxazine (DNDI-8219): A New Lead for Visceral Leishmaniasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (DNDI-8219): A new lead for visceral leishmaniasis | DNDi [dndi.org]
- 8. Item Development of (6R)â 2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydroâ 5Hâ imidazo[2,1â imidazo[1,3]oxazine (DNDI-8219): A New Lead for Visceral Leishmaniasis American Chemical Society Figshare [acs.figshare.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. DNDI-8219 Ace Therapeutics [acetherapeutics.com]
- 11. Target product profile for visceral leishmaniasis | DNDi [dndi.org]
- To cite this document: BenchChem. [The Discovery and Development of (Rac)-DNDI-8219: A
  Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b12416133#rac-dndi-8219-discovery-and-development]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com